molecular formula C7H8N6O5 B12915529 2-(2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide CAS No. 18162-00-0

2-(2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide

Cat. No.: B12915529
CAS No.: 18162-00-0
M. Wt: 256.18 g/mol
InChI Key: JQVWNPMCWBAFKT-XLUWADSXSA-N
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Description

2-(2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a chemical compound with the CAS Registry Number 18162-00-0. It has a molecular formula of C 7 H 8 N 6 O 5 and a molecular weight of 256.18 g/mol . Its structure features a 5-nitropyrimidine-2,4(1H,3H)-dione (5-nitro-uracil) core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . This core is linked to a hydrazinecarboxamide group via an ethylidene bridge, a structural motif that can contribute to diverse biological interactions. Compounds based on the dihydropyrimidinone scaffold, such as this one, are the subject of extensive research due to their significant pharmacological potential. The uracil and 5-nitro-uracil structures are integral building blocks of nucleic acids (RNA), making derivatives like this highly relevant for investigating biological processes . This specific molecular architecture is of interest in the exploration of novel therapeutic agents, particularly in areas such as antiviral and anticancer research . For instance, related pyrimidine derivatives have been investigated for their potential as multitarget inhibitors of viral enzymes, including HIV-1 reverse transcriptase and integrase, which are critical targets in antiretroviral therapy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For more detailed information, including handling, storage, and safety data, please contact our technical support team.

Properties

CAS No.

18162-00-0

Molecular Formula

C7H8N6O5

Molecular Weight

256.18 g/mol

IUPAC Name

[(E)-2-(5-nitro-2,4-dioxopyrimidin-1-yl)ethylideneamino]urea

InChI

InChI=1S/C7H8N6O5/c8-6(15)11-9-1-2-12-3-4(13(17)18)5(14)10-7(12)16/h1,3H,2H2,(H3,8,11,15)(H,10,14,16)/b9-1+

InChI Key

JQVWNPMCWBAFKT-XLUWADSXSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C/C=N/NC(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC=NNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 2-(2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a hydrazinecarboxamide structure integrated with a pyrimidine moiety that includes nitro and dioxo substituents. The molecular formula can be represented as C₇H₈N₄O₄, indicating a complex arrangement of functional groups that contribute to its reactivity and biological interactions.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The 5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl component is crucial for inhibiting RNA-dependent RNA polymerases, which are essential for viral replication. This inhibition can significantly reduce viral load in infected cells.

Anticancer Properties

Preliminary studies suggest that the compound may also have anticancer activity. The structural characteristics allow it to interfere with nucleic acid synthesis, which is vital for cancer cell proliferation. Compounds derived from similar frameworks have shown promising results in cytotoxicity assays against various cancer cell lines.

Antimicrobial Effects

The compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance among bacterial strains. Its effectiveness at low concentrations (MIC values ranging from 10-30 μg/mL) has been documented in several studies.

The specific mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound's ability to bind to and inhibit key enzymes involved in nucleic acid metabolism.
  • Modification of Cellular Signaling Pathways : It may alter signaling pathways associated with inflammation and cell survival.
  • Direct Interaction with Pathogens : The structural components allow for direct binding to microbial targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : Using Biginelli-type reactions to create the initial pyrimidine structure.
  • Hydrazinecarboxamide Addition : Incorporating hydrazine derivatives to form the hydrazinecarboxamide moiety.
  • Functional Group Modifications : Post-synthetic modifications to enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar compounds:

Study Findings
Investigated the antiviral activity against RNA viruses, showing significant inhibition of viral replication through interaction with RNA-dependent RNA polymerases.
Reported promising anticancer effects in vitro against various cancer cell lines, indicating potential for further development as an anticancer agent.
Evaluated antimicrobial efficacy against drug-resistant bacterial strains, demonstrating low MIC values and potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Discussion of Key Differences

  • Electronic Effects : The target compound’s nitro group on the pyrimidine ring creates a stronger electron-deficient core compared to nitro-phenyl derivatives () or fluorine-substituted analogues ().
  • Synthetic Complexity : Multi-step syntheses (e.g., ) contrast with simpler hydrazine condensations (), suggesting scalability challenges for fluorinated or glycosylated derivatives.

Preparation Methods

Key Features of the Biginelli Reaction for This Compound

  • Catalysts: Both Brønsted and Lewis acids have been traditionally used, but recent advances favor heterogeneous solid acid catalysts (e.g., silicotungstic acid supported on Amberlyst-15, granite, quartz) for environmental and recovery benefits.
  • Conditions: Solventless or refluxing ethanol conditions are common, with reaction temperatures around 80–90 °C. Microwave irradiation has also been employed to accelerate the reaction.
  • Substrate Effects: Electron-poor aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yield better results due to their electrophilicity. Steric hindrance in β-ketoesters can reduce yields.
  • Yields: Optimized conditions can provide yields ranging from 60% to over 80% for dihydropyrimidinone derivatives.
Catalyst Type Reaction Conditions Yield Range (%) Notes
Silicotungstic acid/Amberlyst-15 Solventless, ~88 °C 70–85 Heterogeneous, recyclable catalyst
Granite or Quartz Refluxing ethanol 60–70 Natural solid catalysts, reusable
Microwave irradiation DMSO solvent, 80 °C 75–80 Catalyst-free Kornblum oxidation step

Table 1: Representative conditions and yields for Biginelli reaction in dihydropyrimidinone synthesis

Introduction of the Nitro Group

The nitro substituent at the 5-position of the dihydropyrimidinone ring is typically introduced by selecting a nitro-substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) as the aldehyde component in the Biginelli reaction. This direct incorporation avoids additional nitration steps post-cyclization, which can be harsh and reduce overall yield.

Formation of the Hydrazinecarboxamide Moiety

The hydrazinecarboxamide functionality is introduced by condensation of the dihydropyrimidinone intermediate with hydrazinecarboxamide or its derivatives. This step involves:

  • Reaction of the ethylidene side chain (formed by condensation of the dihydropyrimidinone with an aldehyde or equivalent) with hydrazinecarboxamide.
  • Conditions typically involve mild heating in polar solvents to facilitate the formation of the hydrazone linkage.

This step may be performed as a separate reaction after isolation of the dihydropyrimidinone intermediate or in a one-pot manner depending on the synthetic design.

One-Pot and Sequential Synthetic Strategies

Recent research highlights the efficiency of one-pot methods combining oxidation and Biginelli reactions or sequential condensations to streamline synthesis:

These methods reduce reaction times and improve environmental profiles by minimizing solvent use and catalyst waste.

Summary of Preparation Methodology

Step Reagents/Conditions Outcome/Notes
1. Biginelli condensation Aromatic aldehyde (e.g., 4-nitrobenzaldehyde), β-ketoester, urea; solid acid catalyst; reflux ethanol or solventless Formation of 5-nitro-3,4-dihydropyrimidinone core with good yield
2. Hydrazinecarboxamide coupling Reaction of dihydropyrimidinone intermediate with hydrazinecarboxamide; mild heating in polar solvent Formation of hydrazone linkage yielding target compound
3. Purification Recrystallization or chromatographic methods Isolation of pure 2-(2-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide

Table 2: General synthetic route for the target compound

Research Findings and Optimization Notes

  • Catalyst choice significantly affects yield and environmental impact. Heterogeneous catalysts like silicotungstic acid on Amberlyst-15 and natural minerals (granite, quartz) provide recyclable and less toxic alternatives to traditional mineral acids.
  • Microwave-assisted synthesis accelerates reaction rates and can improve yields by providing uniform heating and reducing side reactions.
  • Substrate electronic effects : Electron-withdrawing groups on the aldehyde enhance electrophilicity, improving condensation efficiency.
  • Solvent effects : Solventless or ethanol reflux conditions are preferred for green chemistry considerations; DMSO is used in microwave-assisted Kornblum oxidation/Biginelli tandem reactions.
  • Reaction monitoring by TLC and spectroscopic methods (IR, NMR) confirms intermediate formation and product purity.

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